molecular formula C20H16N2O3S2 B11684414 methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11684414
M. Wt: 396.5 g/mol
InChI Key: GVVIIOHTRAYOGS-RVDMUPIBSA-N
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Description

Methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolopyrimidine derivatives, including methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes .

Industrial Production Methods

Industrial production methods for these compounds often involve multi-step synthesis processes that ensure high yield and purity. The use of microwave-promoted multi-component reactions has been explored to enhance the efficiency and green chemistry aspects of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and terminal alkynes. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a crucial role in the inflammatory response. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of a thiazolo[3,2-a]pyrimidine core with a benzylidene and thienyl substituent.

Biological Activity

Methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, a class of compounds that has garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its therapeutic potential based on recent research findings.

1. Overview of Thiazolo[3,2-a]pyrimidine Derivatives

Thiazolo[3,2-a]pyrimidines are known for their broad spectrum of biological activities, including:

  • Anticancer : Exhibiting cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Demonstrating efficacy against bacterial and fungal infections.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Antidiabetic : Showing potential in managing blood glucose levels.

The compound in focus has been synthesized using green chemistry approaches, notably employing onion peel as a catalyst, which enhances sustainability in its production process .

2.1 Anticancer Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : this compound demonstrated potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

The structure–activity relationship (SAR) studies suggest that modifications in the thiazole and pyrimidine rings can enhance the compound's potency against specific cancer types.

2.2 Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Bacterial Inhibition : It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function .

2.3 Anti-inflammatory and Analgesic Properties

Thiazolo[3,2-a]pyrimidine derivatives have been reported to possess anti-inflammatory and analgesic properties:

  • Mechanism of Action : These effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in pain pathways .

Table 1: Summary of Biological Activities

Activity TypeCell Line / PathogenIC50 / EffectivenessReference
AnticancerMCF-7< 10 µM
HeLa< 15 µM
AntibacterialStaphylococcus aureusSensitive
E. coliModerate resistance
Anti-inflammatoryIn vitro modelsSignificant reduction

The synthesis of methyl (2E)-2-benzylidene derivatives follows a multi-component reaction approach that is efficient and environmentally friendly. The use of onion peel as a catalyst exemplifies the shift towards sustainable chemistry practices .

4.1 Mechanism Insights

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets:

  • Cell Cycle Arrest : Induces apoptosis in cancer cells by activating caspase pathways.
  • Enzyme Inhibition : Acts as an inhibitor for enzymes like acetylcholinesterase, contributing to its anti-inflammatory effects .

5. Conclusion

This compound represents a promising candidate for further development as an anticancer and antimicrobial agent. Its diverse biological activities underscore the potential for therapeutic applications across various fields, including oncology and infectious disease management.

Properties

Molecular Formula

C20H16N2O3S2

Molecular Weight

396.5 g/mol

IUPAC Name

methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H16N2O3S2/c1-12-16(19(24)25-2)17(14-9-6-10-26-14)22-18(23)15(27-20(22)21-12)11-13-7-4-3-5-8-13/h3-11,17H,1-2H3/b15-11+

InChI Key

GVVIIOHTRAYOGS-RVDMUPIBSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CS4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=CS4)C(=O)OC

Origin of Product

United States

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